(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
The compound (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule featuring a unique combination of a tetrahydroquinoline moiety and a bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-methylquinoline and 3,3-dimethylbicyclo[2.2.1]heptan-2-one.
Key Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using highly efficient catalysts to speed up reactions and increase yield.
Process Scaling: Adapting the reaction conditions to large-scale reactors.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Alcohols or reduced carbonyl compounds.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The tetrahydroquinoline moiety can mimic natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bicyclo[2.2.1]heptane structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **(1S,4R)-1-(6-fluoro-2-ethyl-1,2
(1S,4R)-1-(6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a chlorine atom instead of fluorine.
Biological Activity
The compound (1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two key components: the tetrahydroquinoline moiety and the bicyclo[2.2.1]heptan-2-one framework. The presence of the fluorine atom in the tetrahydroquinoline portion enhances its biological activity by potentially increasing lipophilicity and modifying receptor interactions.
Molecular Formula: C₁₄H₁₇FN₂O
Molecular Weight: 250.30 g/mol
CAS Number: 42835-89-2
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antidiabetic Effects: Studies involving tetrahydroquinoline derivatives have shown potential in modulating peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose homeostasis and lipid metabolism .
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Properties: Research has indicated that certain structural analogs may possess neuroprotective effects, possibly through mechanisms involving antioxidant activity and modulation of neurotransmitter systems .
The biological activity of this compound is hypothesized to involve several mechanisms:
- PPAR Agonism: As noted in studies on similar compounds, activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects .
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways critical for disease progression in conditions like diabetes and obesity.
- Modulation of Neurotransmitter Release: The structural features may allow interaction with receptors involved in neurotransmission, providing a basis for neuroprotective effects.
Study 1: PPAR Activation
A study focused on the design of novel PPARα/γ agonists derived from tetrahydroquinoline scaffolds reported significant improvements in glucose tolerance in diabetic models. The compounds demonstrated selective activation of PPARγ leading to enhanced insulin sensitivity and reduced inflammation .
Study 2: Antimicrobial Testing
In vitro testing revealed that derivatives of the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Study 3: Neuroprotection
Research involving a related compound showed protective effects against oxidative stress-induced neuronal death in cell cultures. The study suggested that the neuroprotective effects were mediated through the scavenging of reactive oxygen species (ROS) and modulation of apoptotic pathways .
Data Summary Table
Properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-12-4-5-13-10-15(21)6-7-16(13)22(12)18(24)20-9-8-14(11-20)19(2,3)17(20)23/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFQRYYFHUXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C34CCC(C3)C(C4=O)(C)C)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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